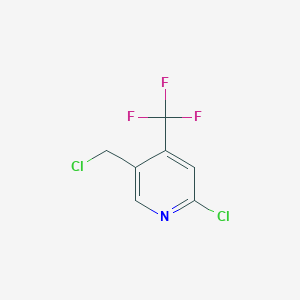
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is subjected to chloromethylation using reagents like formaldehyde and hydrochloric acid. The reaction is conducted in a reactor with continuous monitoring of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-amino-5-(chloromethyl)-4-(trifluoromethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-5-(methyl)-4-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly in the development of new drugs.
Industry: Applied in the production of agrochemicals, such as insecticides and herbicides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in agrochemical applications, it may target nicotinic acetylcholine receptors in insects, disrupting their nervous system and leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group, in particular, contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H4Cl2F3N |
|---|---|
Molecular Weight |
230.01 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
InChI Key |
SYUCHIDAUOBRKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
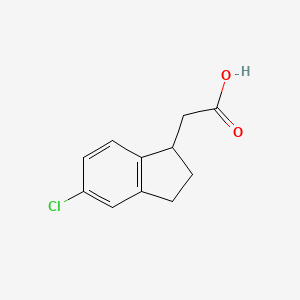
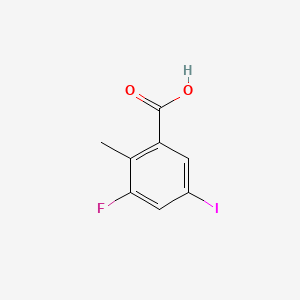
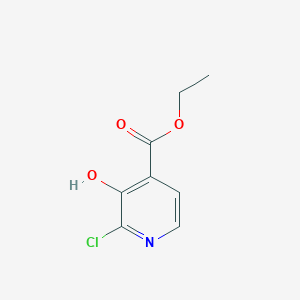
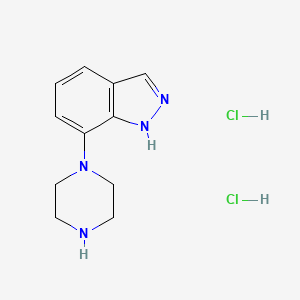

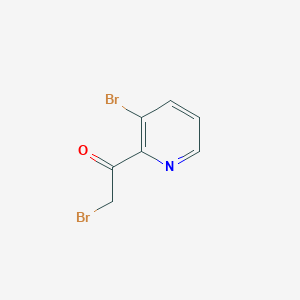
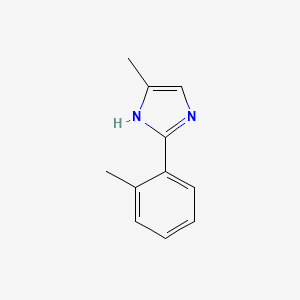
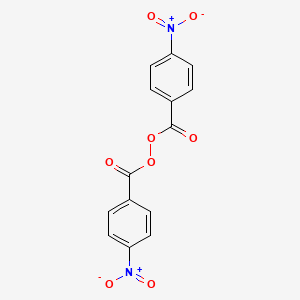
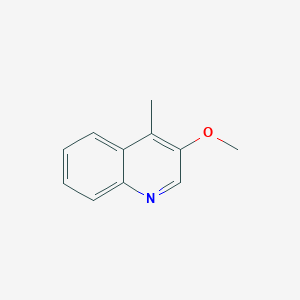
![7-Bromo-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13671692.png)
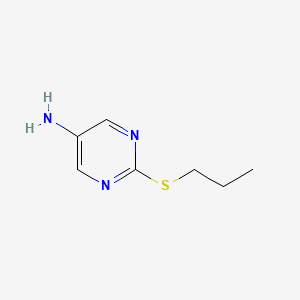
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
